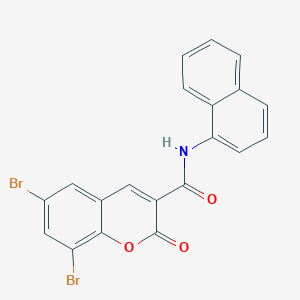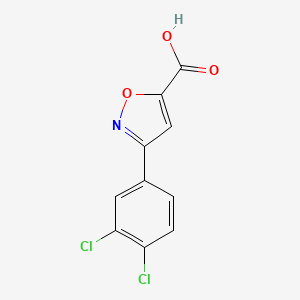
4H-1-Benzopyran-2-propanoic acid, 4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: is a chemical compound with the molecular formula C12H10O4. Its IUPAC name is 3-(4-oxo-4H-chromen-2-yl)propanoic acid . This compound belongs to the chromone family and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes::
- The reaction typically proceeds via an intramolecular Friedel-Crafts acylation, resulting in the formation of the chromone ring system.
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: can be synthesized through various routes. One common method involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde or resorcinol, under acidic conditions.
- Acid-catalyzed cyclization: The precursor is refluxed with a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid) in an organic solvent (e.g., dichloromethane or ethanol).
- Workup involves neutralization and extraction to isolate the product.
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.
- Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.
Chemical Reactions Analysis
Reactivity::
- Common reactions include oxidation, reduction, and substitution.
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: undergoes various chemical reactions due to its chromone structure.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reduction with hydride reagents (e.g., lithium aluminum hydride, LiAlH) yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the carbonyl group.
- Oxidation produces the corresponding carboxylic acid.
- Reduction leads to the alcohol form.
- Substitution reactions yield various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its pharmacological effects, such as enzyme inhibition.
Industry: May serve as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- In enzyme inhibition studies, it likely interacts with active sites or binding pockets.
Comparison with Similar Compounds
- Its uniqueness lies in the specific substitution pattern and functional groups.
4H-1-Benzopyran-2-propanoic acid, 4-oxo-: shares structural features with other chromones, such as 5,7-dimethoxy-4-oxo-4H-chromen-2-yl propanoic acid.
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-(4-oxochromen-2-yl)propanoic acid |
InChI |
InChI=1S/C12H10O4/c13-10-7-8(5-6-12(14)15)16-11-4-2-1-3-9(10)11/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
MDSOAQNAPYOTQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acet amide](/img/structure/B12126716.png)
![N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126717.png)
![6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B12126718.png)
![3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine](/img/structure/B12126725.png)

![(5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126740.png)
![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid](/img/structure/B12126756.png)


![7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12126769.png)

amine](/img/structure/B12126783.png)

